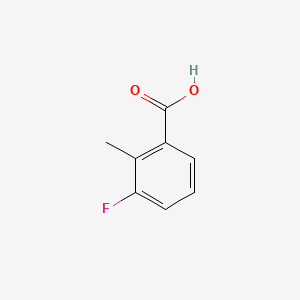

3-Fluoro-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKZAIHFVHJGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289271 | |

| Record name | 3-Fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-90-1 | |

| Record name | 3-Fluoro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 699-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methylbenzoic Acid

CAS Number: 699-90-1

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-Fluoro-2-methylbenzoic acid, a versatile fluorinated building block with significant applications in pharmaceutical development and materials science. This document is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis, offering insights into its properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of Fluorination

In the landscape of modern chemistry, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy to enhance pharmacological and material properties. This compound (CAS 699-90-1) is a prime example of a fluorinated aryl building block that has garnered considerable attention.[1] Its unique substitution pattern—a fluorine atom at the 3-position and a methyl group at the 2-position of the benzoic acid core—imparts specific steric and electronic characteristics that are highly valuable in the design of complex molecular architectures.

This guide will explore the fundamental aspects of this compound, from its core physicochemical properties to its role as a key intermediate in the synthesis of high-value compounds.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 699-90-1 | [2] |

| Molecular Formula | C8H7FO2 | [2][3] |

| Molecular Weight | 154.14 g/mol | [2] |

| Appearance | White powder/solid | [2] |

| Melting Point | 158-160 °C | [2] |

| Purity | >98% | [2] |

| Linear Formula | FC6H3(CH3)CO2H | |

| Synonyms | 3-Fluoro-o-toluic acid | [2] |

Synthesis of this compound: A Methodological Overview

The synthesis of fluorinated benzoic acids often requires specialized methods to achieve the desired regioselectivity. While various synthetic routes exist, a common approach involves the ortho-lithiation of a fluorotoluene derivative followed by carboxylation.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of a fluorinated methylbenzoic acid, highlighting the key transformations.

Caption: Conceptual workflow for the synthesis of a fluoro-methylbenzoic acid isomer, showcasing key reaction and purification stages.

A patent describes a method for synthesizing the related isomer, 4-fluoro-2-methylbenzoic acid, starting from m-fluorotoluene and trichloroacetyl chloride via a Friedel-Crafts acylation, followed by hydrolysis and acidification.[4] The resulting isomers are then separated by recrystallization.[4] This highlights a common industrial approach to synthesizing such compounds.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its utility as a versatile intermediate for synthesizing a range of functional molecules.

Pharmaceutical Applications

-

SGLT2 Inhibitors: This compound is a key building block for the synthesis of diarylmethanes, which are precursors to sodium-glucose cotransporter 2 (SGLT2) inhibitors.[2] SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes. The synthesis involves a Friedel-Crafts acylation followed by a reduction.[2]

-

Antibiotic Activity: Derivatives of this compound, such as acetoxy-methylbenzoic anhydride, have demonstrated antibiotic properties.[2]

-

Antiviral and Anticancer Agents: The broader class of fluorinated benzoic acids is instrumental in developing various therapeutic agents. For instance, 5-Fluoro-2-methylbenzoic acid is used in synthesizing HIV-1 integrase inhibitors and 3-arylisoquinolinones with antiproliferative activity against cancer cells.[5]

Materials Science Applications

-

Liquid Crystals: The specific arrangement of the functional groups in this compound makes it a suitable structural scaffold for the development of bent-core liquid crystals.[2] These advanced materials have potential applications in display technologies and photonics.[6]

-

Polymers and Specialty Chemicals: As an intermediate, it is also used in the creation of polymers and other specialty chemicals where the fluorine atom can impart unique properties such as thermal stability and altered electronic characteristics.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: It is known to cause serious eye irritation.[7] It may also cause skin irritation.[7]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Handling: Use in a well-ventilated area.[7] Avoid breathing dust.[8] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, well-ventilated place.[7]

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in both drug discovery and materials science. Its unique structural features, imparted by the strategic placement of the fluoro and methyl groups, enable the synthesis of complex and high-value molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.

References

-

Thermo Fisher Scientific. (2025). This compound - SAFETY DATA SHEET. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Organic Synthesis and Materials Science. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). 3-Fluorobenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

Sources

- 1. This compound | 699-90-1 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. scbt.com [scbt.com]

- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 5. ossila.com [ossila.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 3-Fluoro-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 3-Fluoro-2-methylbenzoic acid (CAS No. 699-90-1), a key building block in the synthesis of pharmaceuticals and advanced materials. This document delves into the nuanced structural features, spectroscopic signature, and synthetic pathways of this versatile molecule. It is intended to serve as a critical resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science, offering field-proven insights and detailed experimental protocols to support and accelerate research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound, also known as 3-fluoro-o-toluic acid, is a fluorinated aromatic carboxylic acid with the chemical formula C₈H₇FO₂.[1] Its strategic importance in chemical synthesis stems from the unique interplay of its constituent functional groups: a carboxylic acid moiety, a methyl group, and a fluorine atom positioned on the benzene ring. This specific arrangement imparts distinct reactivity and physical properties, making it a valuable intermediate in various applications.

In the pharmaceutical industry, this compound is a crucial precursor in the synthesis of novel therapeutic agents. Notably, it serves as a building block for diarylmethanes, which are key components of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.[1] Furthermore, its derivatives have been explored for their potential antibiotic activities.[1]

Beyond its pharmaceutical applications, the molecule's structural characteristics make it a valuable component in materials science. The presence and positioning of the fluorine atom and the carboxylic acid group make it a suitable scaffold for the design of bent-core liquid crystals, which are of interest for advanced display technologies.[1]

This guide will provide a detailed exploration of the molecular architecture of this compound, its spectroscopic characterization, established synthetic protocols, and its pivotal role in modern chemical research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its chemical behavior and utility. A comprehensive understanding of its atomic arrangement, bond parameters, and electronic distribution is essential for predicting its reactivity and designing synthetic strategies.

Core Structural Features

The molecule consists of a benzene ring substituted with a carboxylic acid group at position 1, a methyl group at position 2, and a fluorine atom at position 3. This ortho- and meta-substitution pattern creates a sterically hindered and electronically modulated aromatic system.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 699-90-1 | [1] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| Melting Point | 158-160 °C | [1] |

| Appearance | White to off-white powder/crystals | [1] |

| Purity | >98% (typical) | [1] |

Crystallographic Analysis (Comparative)

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been publicly deposited. However, valuable structural insights can be gleaned from the crystallographic data of the closely related isomer, 3-Fluoro-4-methylbenzoic acid .

In the crystal structure of 3-Fluoro-4-methylbenzoic acid, the molecule exhibits a nearly planar conformation, with a small dihedral angle between the benzene ring and the carboxyl group.[2] A key feature of its solid-state structure is the formation of centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[2] This hydrogen bonding is a common motif in the crystal packing of carboxylic acids. It is highly probable that this compound adopts a similar dimeric structure in the solid state.

Diagram of Postulated Dimeric Structure:

Caption: Postulated hydrogen-bonded dimer of this compound.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral features based on data from spectral databases and analogous compounds.[3]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The methyl protons will likely appear as a singlet, and the carboxylic acid proton as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shift of the carbon attached to the fluorine atom will be significantly influenced by the fluorine's high electronegativity, resulting in a characteristic C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~1250 | C-F stretch | Aryl fluoride |

| ~920 (broad) | O-H bend | Carboxylic acid |

The broad O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of the carboxylic acid in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially the fluorine atom.

Synthesis of this compound: A Reliable Protocol

While several synthetic routes to fluorinated benzoic acids exist, a common and effective method for the preparation of this compound involves the ortho-lithiation of a suitable precursor followed by carboxylation.

Retrosynthetic Analysis

A plausible retrosynthetic pathway starts from the commercially available 1-bromo-3-fluoro-2-methylbenzene. This precursor can undergo lithium-halogen exchange or directed ortho-metalation, followed by reaction with carbon dioxide to introduce the carboxylic acid group.

Diagram of Retrosynthetic Pathway:

Caption: Retrosynthetic analysis for the synthesis of this compound.

Experimental Protocol: Synthesis via Lithiation-Carboxylation

This protocol is based on established methodologies for the synthesis of benzoic acid derivatives from aryl halides.

Materials:

-

1-Bromo-3-fluoro-2-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet.

-

Initial Charge: Dissolve 1-bromo-3-fluoro-2-methylbenzene in anhydrous diethyl ether or THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium in hexanes to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

-

Carboxylation: Crush a sufficient amount of dry ice into a fine powder and add it portion-wise to the reaction mixture. A vigorous reaction will occur. Continue stirring and allow the mixture to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by carefully adding water. Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable synthon for a range of applications.

Pharmaceutical Intermediate

As previously mentioned, this compound is a key intermediate in the synthesis of SGLT2 inhibitors.[1] The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, a common strategy in medicinal chemistry known as "fluorine scanning." The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation.

Diagram of a General Synthetic Application:

Caption: General synthetic utility of this compound in API synthesis.

Liquid Crystal Development

The bent shape of this compound, a consequence of the 1,2,3-substitution pattern, makes it an attractive building block for bent-core liquid crystals.[1] These materials exhibit unique mesophases and electro-optical properties that are of interest for next-generation display technologies.

Conclusion

This compound is a molecule of significant interest to the scientific and industrial communities. Its carefully orchestrated arrangement of functional groups provides a powerful platform for the synthesis of complex and valuable molecules. This guide has provided a detailed overview of its molecular structure, spectroscopic properties, a reliable synthetic protocol, and its key applications. It is our hope that this in-depth technical resource will empower researchers to effectively utilize this versatile building block in their pursuit of scientific innovation.

References

-

SpectraBase. (n.d.). 3-Fluoro-2-methyl-benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

- Zhdankin, V. V., & Pervukhin, V. V. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(9), 1-14.

- Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948-o1949.

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Organic Synthesis and Materials Science. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methylbenzoic Acid

Abstract

This compound (CAS No. 699-90-1) is a pivotal fluorinated building block in the fields of medicinal chemistry, materials science, and biochemistry. Its unique substitution pattern makes it a valuable intermediate for the synthesis of complex molecules, including novel sodium-glucose transporter 2 (SGLT2) inhibitors and bent-core liquid crystals.[1] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering a comparative overview for researchers, chemists, and drug development professionals. Each methodology is presented with a focus on the underlying chemical principles, detailed experimental protocols, and an evaluation of its strategic advantages and limitations.

Introduction and Strategic Importance

This compound is a derivative of ortho-toluic acid, distinguished by a fluorine substituent at the meta-position relative to the carboxylic acid.[1] This structural arrangement is critical for its application in advanced organic synthesis. For instance, it serves as a precursor for diarylmethanes, which are key components of SGLT2 inhibitors, through Friedel-Crafts acylation and subsequent reduction.[1] The presence of the fluorine atom can significantly enhance the biological properties of target molecules, improving metabolic stability, membrane permeability, and protein binding affinity.[2][3] This guide aims to deconstruct the most effective and scientifically robust methods for its preparation, empowering researchers to make informed decisions in their synthetic endeavors.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound can be approached from several strategic disconnections. The most common strategies involve the formation of the C-C bond between the aromatic ring and the carboxyl group as the final key step, typically via carboxylation of an organometallic intermediate. Alternative routes build the aromatic substitution pattern on a pre-existing benzoic acid core or transform a different functional group into the desired carboxyl moiety.

Caption: Key retrosynthetic strategies for this compound.

Detailed Synthesis Pathways

Pathway 1: Grignard Reaction and Carboxylation

This classical and reliable method relies on the formation of an organomagnesium (Grignard) reagent from a suitable aryl halide, which then acts as a potent nucleophile to attack carbon dioxide.

Core Principle: The reaction begins with the oxidative insertion of magnesium metal into the carbon-bromine bond of 2-bromo-6-fluorotoluene. The resulting arylmagnesium bromide is a powerful carbanion equivalent. This nucleophile readily adds to the electrophilic carbon of solid carbon dioxide (dry ice), forming a magnesium carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid.[4] The use of anhydrous conditions is paramount, as any trace of water will protonate and destroy the highly basic Grignard reagent.[5]

Caption: Synthesis via Grignard reaction and carboxylation.

Experimental Protocol:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

Grignard Reagent Formation: To a flask containing magnesium turnings, add a small crystal of iodine to activate the magnesium surface. A solution of 2-bromo-6-fluorotoluene in anhydrous diethyl ether or THF is added dropwise. The reaction is initiated, often evidenced by gentle refluxing, and maintained until the magnesium is consumed.

-

Carboxylation: The Grignard solution is cooled in an ice bath and slowly poured over a slurry of crushed dry ice. The dry ice must be in large excess to prevent the Grignard reagent from reacting with the newly formed carboxylate salt.[6]

-

Work-up and Isolation: After the excess CO2 has sublimed, the reaction mixture is quenched with a dilute acid (e.g., HCl).[4] This protonates the carboxylate and dissolves any remaining magnesium salts. The aqueous and organic layers are separated. The product is extracted from the organic layer using a basic aqueous solution (e.g., NaOH), which converts the benzoic acid into its water-soluble sodium salt. The basic aqueous extracts are then combined, washed with ether to remove non-acidic impurities, and re-acidified to precipitate the pure this compound. The solid product is collected by vacuum filtration and dried.

Pathway 2: Directed ortho-Lithiation (DoM) and Carboxylation

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[7]

Core Principle: In this context, the fluorine atom on a fluoroarene can act as a DMG, directing lithiation to the adjacent C-H bond.[8] The interaction between the Lewis basic heteroatom (fluorine) and the Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium) pre-coordinates the base, leading to selective deprotonation at the C2 position of 3-fluorotoluene.[7] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, CO2. This reaction must be performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the elimination of lithium fluoride to form a reactive benzyne intermediate.[9]

Caption: Synthesis via Directed ortho-Lithiation.

Experimental Protocol:

-

Reaction Setup: Under a strict inert atmosphere, a solution of 3-fluorotoluene in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) to ensure complete formation of the aryllithium species.

-

Carboxylation and Work-up: The reaction is quenched by adding an excess of crushed dry ice. The mixture is allowed to slowly warm to room temperature. The work-up procedure is analogous to that of the Grignard pathway, involving acidification, extraction into a basic aqueous phase, and re-precipitation by adding acid.

Pathway 3: From an Amino Precursor via the Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aryl amine into a wide range of functional groups via a diazonium salt intermediate.[10] This pathway can be adapted to synthesize the target acid, typically by introducing a cyano group that is subsequently hydrolyzed.

Core Principle: The synthesis starts with an appropriately substituted aniline, such as 2-methyl-3-aminobenzoic acid or a precursor like 3-amino-2-methylbenzonitrile. The primary amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This highly reactive diazonium salt is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile (cyano) group.[10][11] The final step involves the hydrolysis of the nitrile to the carboxylic acid under acidic or basic conditions.

Caption: Synthesis via Sandmeyer reaction and nitrile hydrolysis.

Experimental Protocol:

-

Diazotization: The starting aniline is dissolved in a cold aqueous solution of a strong acid (e.g., HBr). A solution of sodium nitrite in water is added slowly while maintaining the temperature between 0 and 5 °C.

-

Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction is often warmed to room temperature or gently heated to drive the substitution to completion, which is usually indicated by the cessation of nitrogen gas evolution.

-

Isolation of Nitrile: The reaction mixture is worked up by extraction with an organic solvent. The crude 3-fluoro-2-methylbenzonitrile is purified, for example, by distillation or chromatography.

-

Hydrolysis: The purified nitrile is heated under reflux with a strong acid (e.g., aqueous H2SO4 or HCl) or a strong base (e.g., aqueous NaOH). After the reaction is complete, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the this compound, which is then collected by filtration.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on factors such as starting material availability, required scale, laboratory capabilities, and safety considerations.

| Parameter | Pathway 1: Grignard Reaction | Pathway 2: ortho-Lithiation | Pathway 3: Sandmeyer Reaction |

| Starting Material | 2-Bromo-6-fluorotoluene | 3-Fluorotoluene | 3-Amino-2-methylfluorobenzene |

| Key Reagents | Mg, CO₂, Anhydrous Solvents | n-BuLi, CO₂, Anhydrous Solvents | NaNO₂, CuCN, Strong Acids |

| Reaction Conditions | Mild (refluxing ether) | Cryogenic (-78 °C) | Low temperature (0-5 °C) then heat |

| Yield & Purity | Generally good to high | Can be very high, but sensitive | Variable, can be moderate to good |

| Scalability | Well-established for large scale | Challenging due to cryogenic needs | Suitable for scale-up |

| Advantages | Reliable, well-understood, high yields | High regioselectivity, starts from a simpler material | Tolerant of some functional groups |

| Disadvantages | Requires strict anhydrous conditions; sensitive to functional groups | Requires cryogenic temperatures and handling of pyrophoric n-BuLi | Use of highly toxic cyanides; multi-step process |

Purification and Characterization

Regardless of the synthetic pathway, the crude this compound typically requires purification.

-

Purification: The most common method is recrystallization from a suitable solvent or solvent mixture (e.g., toluene, or water/methanol).[12][13] This technique is effective for removing isomers and other impurities. For highly pure samples, column chromatography on silica gel may be employed.[14]

-

Characterization: The identity and purity of the final product are confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information.

-

Mass Spectrometry (MS): Confirms the molecular weight (154.14 g/mol ).[15]

-

Melting Point: A sharp melting point is indicative of high purity.

-

Infrared Spectroscopy (IR): Shows characteristic absorptions for the carboxylic acid O-H and C=O bonds.

-

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. The choice between Grignard carboxylation, directed ortho-lithiation, and the Sandmeyer reaction route depends on a careful evaluation of starting material availability, scalability requirements, and safety protocols. The organometallic routes (Grignard and lithiation) offer a more direct conversion but demand stringent control over reaction conditions, particularly the exclusion of moisture and, for DoM, the use of cryogenic temperatures. The Sandmeyer reaction provides an alternative that avoids pyrophoric reagents but introduces the hazard of toxic cyanides. For industrial applications, routes that begin with inexpensive starting materials and avoid extreme conditions or highly toxic reagents are generally preferred.[13] This guide provides the foundational knowledge for researchers to select and optimize the most appropriate method for their specific objectives.

References

-

Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC. Retrieved from [Link]

- Bayer AG. (1988). Method for the production of benzoic acid derivatives fluorinated on the nucleus. Google Patents.

- Sumitomo Chemical Company, Limited. (2001). Processes for the preparation of fluorinated benzoic acids. Google Patents.

-

Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. Retrieved from [Link]

-

Szpera, R., Moseley, D. F. J., Smith, L. B., & Gouverneur, V. (2019). The Fluorination of C−H Bonds: Developments and Perspectives. ResearchGate. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]

- Chongqing Tianyi Henga Technology Co., Ltd. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

-

Welch, J. T., & Kirsch, P. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Organic Synthesis and Materials Science. Retrieved from [Link]

-

Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Retrieved from [Link]

-

Utepova, I. A., et al. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

-

University of Liverpool. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Butt, M. A., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

-

University of Sydney. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

-

Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. Retrieved from [Link]

-

California State University, Sacramento. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Scribner. (2024). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]

-

Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. scribd.com [scribd.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 9. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 12. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]

- 13. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 14. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of molecular entities is paramount. Fluorinated benzoic acid derivatives, in particular, represent a class of compounds with significant potential, serving as crucial building blocks in the synthesis of pharmaceuticals and advanced materials. This guide provides an in-depth technical overview of the spectroscopic characterization of 3-Fluoro-2-methylbenzoic acid (CAS No. 699-90-1), a key aryl fluorinated building block. As a Senior Application Scientist, my objective is to not only present the spectroscopic data but also to instill a deeper understanding of the underlying principles and experimental considerations that enable confident structural verification and guide further research.

This document is structured to provide a comprehensive yet flexible framework for understanding the spectroscopic profile of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings, predicted spectral features based on analogous compounds, and the logic behind data interpretation.

Section 1: Compound Profile and Significance

Chemical Identity:

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 699-90-1 | |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | |

| Structure |  | |

| Physical Form | Solid | |

| Melting Point | 158-160 °C |

This compound is a valuable intermediate in organic synthesis. Its utility has been demonstrated in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable tools.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Principle: ¹H NMR spectroscopy detects the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing a unique fingerprint for each type of proton. Spin-spin coupling between adjacent protons results in the splitting of signals, revealing information about neighboring protons.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

Based on the analysis of isomeric compounds such as 3-fluoro-4-methylbenzoic acid and general principles of NMR, the following proton signals are anticipated:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. |

| ~7.8-8.0 | Doublet of doublets | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be coupled to H-5 and H-4. |

| ~7.1-7.3 | Triplet | 1H | H-5 | This proton is coupled to H-4 and H-6. |

| ~7.0-7.2 | Triplet of doublets | 1H | H-4 | This proton is coupled to H-5 and the fluorine at C-3. |

| ~2.3-2.5 | Singlet | 3H | -CH₃ | The methyl protons are adjacent to the aromatic ring and will appear as a singlet. |

Experimental Workflow for ¹H NMR Acquisition:

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy probes the carbon nuclei. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectrum (CDCl₃, 101 MHz):

Drawing parallels with 3-fluorobenzoic acid and 3-methylbenzoic acid, the following carbon signals are expected:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | -COOH | The carboxylic acid carbon is highly deshielded due to the two oxygen atoms. |

| ~160-165 (d, ¹JCF) | C-3 | The carbon directly bonded to fluorine will show a large one-bond coupling constant and be significantly downfield. |

| ~135-140 | C-2 | The carbon bearing the methyl group. |

| ~130-135 (d, ³JCF) | C-1 | The carbon attached to the carboxylic acid group will show a smaller three-bond coupling to fluorine. |

| ~125-130 (d, ³JCF) | C-5 | This aromatic carbon will exhibit a three-bond coupling to fluorine. |

| ~120-125 (d, ²JCF) | C-4 | This carbon will show a two-bond coupling to the fluorine atom. |

| ~115-120 (d, ²JCF) | C-6 | This carbon will also exhibit a two-bond coupling to fluorine. |

| ~15-20 | -CH₃ | The methyl carbon will appear in the aliphatic region. |

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment

Principle: ¹⁹F NMR is a powerful technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift range is much wider than for ¹H NMR, making it highly sensitive to subtle changes in the electronic environment.

Predicted ¹⁹F NMR Spectrum (CDCl₃, 376 MHz):

Based on data for 3-fluorobenzoic acid, a single resonance is expected.

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -110 to -115 | Multiplet | The fluorine atom will be coupled to the neighboring aromatic protons (H-2 and H-4), resulting in a multiplet. |

Section 3: Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's functional groups.

Predicted IR Spectrum (KBr Pellet):

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid dimer |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1600, ~1470 | Medium-Strong | C=C aromatic ring stretches |

| ~1200-1300 | Strong | C-O stretch of the carboxylic acid |

| ~1100-1200 | Strong | C-F stretch |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Section 4: Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern.

Predicted Mass Spectrum (EI):

| m/z | Proposed Fragment | Rationale |

| 154 | [C₈H₇FO₂]⁺˙ | Molecular ion (M⁺˙) |

| 137 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid |

| 125 | [M - CHO]⁺ | Loss of a formyl radical |

| 109 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Data Interpretation Logic:

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, based on the analysis of structurally similar compounds, offer a robust framework for the characterization of this important synthetic building block. The detailed experimental protocols and interpretation logic serve as a practical resource for researchers in the field.

Future work should focus on acquiring and publishing the complete experimental spectroscopic data for this compound to validate these predictions. Further investigation into its solid-state structure through X-ray crystallography would also provide valuable insights into its molecular and supramolecular properties.

References

-

SpectraBase. 3-Fluoro-2-methyl-benzoic acid. [Link]

-

NIST WebBook. 3-Fluorobenzoic acid, methyl ester. [Link]

-

PubChem. 3-Fluorobenzoic Acid. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

An In-Depth Technical Guide to the NMR Spectra Analysis of 3-Fluoro-2-methylbenzoic Acid

Foreword: Decoding Molecular Architecture with Precision

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. 3-Fluoro-2-methylbenzoic acid, a key building block in the synthesis of pharmaceuticals and liquid crystals, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. Its substituted aromatic ring, featuring a fluorine atom, a methyl group, and a carboxylic acid, creates a unique electronic environment. This guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this molecule, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for unambiguous structural elucidation and quality control. We will delve into the theoretical underpinnings of the observed spectral features, provide detailed experimental protocols for acquiring high-fidelity data, and present a rigorous analysis of the spectral data, grounded in established principles and supported by authoritative references.

Theoretical Framework: Predicting the NMR Landscape

The structure of this compound dictates a predictable yet nuanced NMR signature. The interplay of the electron-withdrawing fluorine and carboxylic acid groups with the electron-donating methyl group governs the chemical shifts and coupling patterns of the aromatic protons and carbons.

1.1. Substituent Effects on Chemical Shifts

In ¹H NMR spectroscopy, the chemical shifts of aromatic protons are highly sensitive to the electronic nature of the substituents on the benzene ring. Electron-donating groups (EDGs) increase electron density, shielding the aromatic protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the protons and shifting their signals downfield (to higher ppm values). The carboxylic acid group is a moderate deactivating (electron-withdrawing) group, while the methyl group is a weak activating (electron-donating) group. The fluorine atom exhibits a dual nature: it is inductively electron-withdrawing but can be a weak π-donor through resonance.[1][2]

For this compound, we can anticipate the following trends:

-

The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[3]

-

The methyl protons will appear as a singlet in the aliphatic region, likely around 2.0-2.5 ppm.

-

The aromatic protons will exhibit a complex splitting pattern. Their chemical shifts will be influenced by the combined effects of all three substituents.

In ¹³C NMR spectroscopy, similar principles apply. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing around 165-175 ppm. The aromatic carbons will have their chemical shifts modulated by the substituents, with the carbon directly attached to the fluorine atom showing a large C-F coupling constant.[4]

1.2. Spin-Spin Coupling: Deciphering Connectivity

The splitting of NMR signals into multiplets is due to spin-spin coupling between neighboring nuclei. In the ¹H NMR spectrum of this compound, we expect to see:

-

H-H coupling: Coupling between the aromatic protons, with typical ortho (³JHH), meta (⁴JHH), and para (⁵JHH) coupling constants.

-

H-F coupling: Coupling between the fluorine atom and the aromatic protons. The magnitude of this coupling decreases with the number of bonds separating the nuclei.

Experimental Protocols: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR spectra is crucial for accurate analysis. The following protocols provide a robust framework for the analysis of this compound.

2.1. Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment.

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.[5]

-

Concentration: A concentration of 5-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[5]

-

Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), provides a reference point for chemical shifts (δ = 0.00 ppm).

2.2. NMR Instrument Parameters

The following is a generalized workflow for acquiring 1D NMR spectra. Instrument-specific parameters may require optimization.[6]

Workflow for 1D NMR Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Spectral Analysis: Unveiling the Structure of this compound

3.1. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides a wealth of information. The following analysis is based on a spectrum reported in the literature.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~12-13 | br s | 1H | COOH |

| 2 | ~7.8-7.9 | m | 1H | Ar-H |

| 3 | ~7.4-7.5 | m | 1H | Ar-H |

| 4 | ~7.1-7.2 | m | 1H | Ar-H |

| 5 | ~2.3 | s | 3H | CH₃ |

Table 1: ¹H NMR Spectral Data for this compound.

Detailed Interpretation:

-

Carboxylic Acid Proton (COOH): The broad singlet observed at a very downfield chemical shift is characteristic of a carboxylic acid proton, which is highly deshielded and often undergoes exchange.

-

Methyl Protons (CH₃): The singlet at approximately 2.3 ppm corresponds to the three protons of the methyl group. The absence of coupling indicates no adjacent protons.

-

Aromatic Protons (Ar-H): The three aromatic protons appear as a complex multiplet system in the region of 7.1-7.9 ppm. A definitive assignment of these protons requires a more detailed analysis of their coupling patterns, including H-H and H-F couplings. Advanced techniques like 2D COSY can be invaluable in confirming the connectivity between these protons.[7][8]

Molecular Structure with Proton Assignments

Caption: Molecular structure of this compound with key protons highlighted.

3.2. ¹³C NMR Spectrum Analysis (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| COOH | ~168-172 | - |

| C1 | ~130-135 | Small (⁴JCF) |

| C2 | ~135-140 | Small (³JCF) |

| C3 | ~158-162 (d) | Large (¹JCF) |

| C4 | ~115-120 (d) | Moderate (²JCF) |

| C5 | ~130-135 | Small (³JCF) |

| C6 | ~125-130 (d) | Moderate (²JCF) |

| CH₃ | ~15-20 | Small (³JCF) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Expected Features:

-

The carbonyl carbon will be the most downfield signal.

-

The carbon directly bonded to the fluorine atom (C3 ) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-250 Hz.

-

The carbons ortho (C2, C4 ) and meta (C1, C5 ) to the fluorine will also exhibit smaller C-F couplings.

-

The chemical shifts of the aromatic carbons are influenced by the additive effects of the fluoro, methyl, and carboxyl groups.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules like this compound, 2D NMR techniques are invaluable for making definitive assignments.[7][8][9]

-

COSY (Correlation Spectroscopy): This experiment reveals H-H coupling networks, allowing for the definitive assignment of adjacent aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a powerful tool for assigning the protonated aromatic carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for linking different spin systems within the molecule.

Workflow for 2D NMR-based Structure Elucidation

Caption: A logical workflow for structure elucidation using a combination of 1D and 2D NMR techniques.

Conclusion: A Powerful Tool for Molecular Insight

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound demonstrates the profound capability of NMR spectroscopy to elucidate complex molecular structures. By understanding the fundamental principles of chemical shifts and coupling constants, and by employing a systematic approach to data acquisition and interpretation, researchers can confidently characterize this and other important chemical entities. The integration of 1D and advanced 2D NMR techniques provides a self-validating system for structural assignment, ensuring the scientific integrity required in research, development, and quality assurance. This guide serves as a valuable resource for scientists and professionals who rely on the precision of NMR to drive innovation in their respective fields.

References

- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2006). Protein NMR Spectroscopy: Principles and Practice. Academic Press.

-

Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons. [Link]

-

Gołębiewski, P. (2023). Standard Operating Procedure for NMR Experiments. GO UP. [Link]

-

Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. [Link]

-

University of Oxford, NMR Facility. NMR Textbooks. [Link]

-

Georgia Institute of Technology, Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]

-

Reich, H. J. Organic Chemistry Data. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Wishart Research Group. CASPRE - 13C NMR Predictor. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Field, L. D., & Sternhell, S. (Eds.). (2015). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry–An Asian Journal, 13(9), 1108-1115. [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information. [Link]

-

ResearchGate. (2013). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and accurate algorithm for the simulation of NMR spectra of large spin systems. Journal of Magnetic Resonance, 209(2), 123-130. [Link]

-

Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

-

Hans Reich. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

Diehl, P., & Freeman, R. (1961). Proton Chemical Shifts in Polysubstituted Benzenes. The Journal of Chemical Physics, 34(5), 1835-1836. [Link]

Sources

- 1. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

3-Fluoro-2-methylbenzoic acid crystal structure

An In-Depth Technical Guide to the Anticipated Crystal Structure of 3-Fluoro-2-methylbenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical and materials science, the precise architecture of a molecule is paramount. It dictates not only the physical properties of the bulk material but also its interactions in a biological or functional context. This guide is dedicated to a molecule of growing interest: this compound. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of writing, this document serves as a comprehensive technical exploration of its anticipated crystal structure. By leveraging established principles of crystallography and drawing parallels with a closely related, structurally characterized isomer, 3-Fluoro-4-methylbenzoic acid, we can construct a robust and scientifically grounded model. This guide is designed for the discerning researcher, offering not just a prediction, but a detailed rationale behind the expected intermolecular interactions and packing motifs that define the solid state of this compound.

Introduction: The Significance of Fluorinated Benzoic Acids

This compound (CAS 699-90-1) is a fluorinated aromatic carboxylic acid with applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and liquid crystals.[1][2] The introduction of a fluorine atom onto an organic scaffold can profoundly influence its physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modifications are of particular interest in drug discovery, where fluorine substitution is a common strategy to enhance the efficacy and pharmacokinetic profile of a drug candidate. Furthermore, the specific positioning of substituents on the benzoic acid ring, as in this compound, can lead to unique molecular shapes and electronic distributions that are advantageous in the design of advanced materials like bent-core liquid crystals.[1]

Molecular Structure and Conformational Analysis

The molecular structure of this compound, with the chemical formula C₈H₇FO₂, is presented below.

Caption: Molecular structure of this compound.

A critical feature of benzoic acid derivatives is the dihedral angle between the plane of the benzene ring and the carboxylic acid group. For steric reasons, the methyl group at the ortho position (C2) is likely to cause a slight torsion of the carboxylic acid group out of the plane of the aromatic ring.

The Crystal Structure of 3-Fluoro-4-methylbenzoic Acid: A Case Study

To understand the likely crystal packing of this compound, we will perform an in-depth analysis of its structurally characterized isomer, 3-Fluoro-4-methylbenzoic acid. The crystallographic data for this compound was reported by Batsanov in Acta Crystallographica Section E in 2004.[3]

| Parameter | 3-Fluoro-4-methylbenzoic acid |

| Chemical Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| β (°) | 92.50 (2) |

| Volume (ų) | 696.98 (16) |

| Z | 4 |

| T (K) | 120 |

| Table 1: Crystallographic data for 3-Fluoro-4-methylbenzoic acid.[3] |

Key Structural Features and Intermolecular Interactions

The crystal structure of 3-Fluoro-4-methylbenzoic acid reveals a nearly planar molecule, with a dihedral angle of 6.2(1)° between the benzene ring and the carboxyl group.[3] The most prominent feature of the crystal packing is the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[3] This is a very common and stable motif in the crystal structures of carboxylic acids.

Caption: Workflow for the determination of a single-crystal structure.

Step-by-Step Methodology

-

Synthesis and Purification:

-

Synthesize this compound using an appropriate synthetic route.

-

Purify the compound to a high degree (>98%), for example, by recrystallization or sublimation, as impurities can inhibit crystal growth.

-

-

Single Crystal Growth:

-

Employ various crystallization techniques to obtain single crystals suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, toluene) and allow the solvent to evaporate slowly at room temperature.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature.

-

Vapor Diffusion: Place a solution of the compound in a vial, and place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.

-

-

Single-Crystal X-ray Diffraction:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100-120 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

-

Data Collection and Processing:

-

Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

-

Integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and beam intensity variations.

-

-

Structure Solution and Refinement:

-

Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.

-

Refine the atomic positions and displacement parameters against the experimental data using least-squares methods until the model converges with the data.

-

-

Structural Analysis and Validation:

-

Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

-

Validate the structure using software like PLATON and generate a Crystallographic Information File (CIF).

-

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive analysis based on its structural isomer, 3-Fluoro-4-methylbenzoic acid, and fundamental principles of crystallography provides a strong predictive model. We anticipate a structure dominated by the formation of hydrogen-bonded carboxylic acid dimers, with the overall crystal packing being a delicate balance of weaker intermolecular forces. The experimental determination of this structure would be a valuable contribution to the fields of crystal engineering, pharmaceutical science, and materials science, providing crucial insights into the solid-state properties of this important building block.

References

-

Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E60, o1948-o1949. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Organic Synthesis and Materials Science. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Fluoro-2-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 3-Fluoro-2-methylbenzoic acid in organic solvents. In the realm of pharmaceutical sciences and synthetic chemistry, a thorough understanding of a compound's solubility is paramount for process development, formulation, and ensuring bioavailability. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of solubility, leverages data from structurally analogous compounds, and provides detailed experimental protocols to empower researchers in their work with this molecule.

Introduction to this compound: A Profile

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzene ring functionalized with a carboxylic acid group, a fluorine atom, and a methyl group, makes it a valuable building block in medicinal chemistry and material science. The strategic placement of the fluorine and methyl groups can significantly influence its physicochemical properties, including its solubility, acidity, and lipophilicity, thereby affecting its behavior in various chemical and biological systems.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline. For this compound, the key structural features influencing its solubility are:

-

Carboxylic Acid Group (-COOH): This polar group is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This allows for favorable interactions with polar and protic solvents.

-

Benzene Ring: The aromatic ring is nonpolar and contributes to the molecule's lipophilicity, favoring interactions with nonpolar solvents through van der Waals forces.

-

Fluorine Atom (-F): As a highly electronegative atom, fluorine can participate in dipole-dipole interactions and weak hydrogen bonds. Its presence can also modulate the acidity of the carboxylic acid and the overall electronic distribution of the molecule.

-

Methyl Group (-CH₃): This nonpolar alkyl group enhances the lipophilicity of the molecule.

The overall solubility in a given solvent is a balance between the energy required to break the solute's crystal lattice and the energy released upon solvation of the solute molecules by the solvent.

Predicted Solubility Profile of this compound

In the absence of direct experimental data for this compound, we can infer its likely solubility behavior by examining data for benzoic acid and its fluorinated isomers.

General Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the carboxylic acid group, this compound is expected to exhibit good solubility in alcohols. These solvents can effectively form hydrogen bonds with the solute, disrupting the crystal lattice and solvating the individual molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is also anticipated in these solvents. While they cannot donate hydrogen bonds, their carbonyl groups can act as hydrogen bond acceptors for the carboxylic acid's hydroxyl group.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The solubility is expected to be lower in nonpolar solvents. While the benzene ring and methyl group favor these interactions, the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility.

-

Ethers (e.g., Diethyl Ether): Ethers are expected to be moderately good solvents, capable of acting as hydrogen bond acceptors.

Quantitative Solubility Data of Analogous Compounds

To provide a quantitative context, the following table summarizes the solubility of 4-Fluorobenzoic acid in various organic solvents. This data, from a study by researchers at the Journal of Chemical & Engineering Data, can serve as a valuable reference point for estimating the solubility of this compound.[1]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 283.15 | 0.2015 |

| 298.15 | 0.3052 | |

| 313.15 | 0.4328 | |

| Ethanol | 283.15 | 0.1698 |

| 298.15 | 0.2583 | |

| 313.15 | 0.3714 | |

| Acetone | 283.15 | 0.2451 |

| 298.15 | 0.3456 | |

| 313.15 | 0.4623 | |

| Ethyl Acetate | 283.15 | 0.1589 |

| 298.15 | 0.2471 | |

| 313.15 | 0.3582 | |

| Acetonitrile | 283.15 | 0.1023 |

| 298.15 | 0.1764 | |

| 313.15 | 0.2815 |

Data extracted from "Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations"[1]

The position of the fluorine and methyl groups on the benzoic acid ring will influence solubility. For instance, an ortho-substituent can sometimes lead to intramolecular hydrogen bonding, which may affect how the molecule interacts with solvents compared to its meta and para isomers.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound.[2][3][4]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated analytical instrument.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. The quantitative data for 4-Fluorobenzoic acid clearly demonstrates this trend.[1]

-